3'-O-甲基薯蓣皂苷 III

描述

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, each tailored to carefully build the molecule's intricate structure. For instance, the total synthesis of related compounds has been achieved through strategies like the C-H activation/Cope rearrangement, which controls key stereocenters in the natural products, making the synthesis feasible using standard chemistry (Davies, Dai, & Long, 2006). This method exemplifies the type of innovative approach that could be applied to synthesize 3'-O-Methylbatatasin III.

Molecular Structure Analysis

The analysis of a molecule's structure is crucial for understanding its properties and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed. For example, the structural basis for designing potent inhibitors has been elucidated through crystal structure determination, providing insights into molecular interactions and reactivity (Pojer, Ferrer, Richard, Nagegowda, Chye, Bach, & Noel, 2006).

Chemical Reactions and Properties

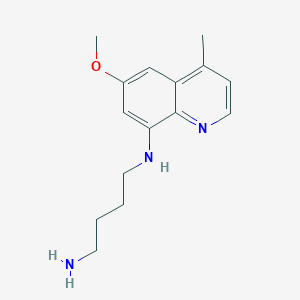

The reactivity and chemical behavior of complex molecules like 3'-O-Methylbatatasin III are influenced by their functional groups and structural configuration. Studies on related molecules have shown that the presence of specific functional groups can facilitate reactions such as palladium-catalyzed intramolecular amination, which is used for constructing cyclic structures from linear precursors (He, Zhao, Zhang, Lu, & Chen, 2012). Such reactions are integral to modifying and fine-tuning the chemical properties of a molecule.

科学研究应用

Application Summary

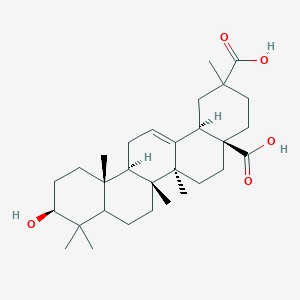

3’-O-Methylbatatasin III is one of the main anti-inflammatory components found in the effect fraction of Bletilla striata (EFBS), a traditional Chinese herb . This herb is widely used in the treatment of lung conditions such as silicosis, tuberculosis, and pneumogastric hemorrhage .

Methods of Application

In the study, an LPS-induced acute lung injury model was used to evaluate the anti-inflammatory activities of EFBS . The EFBS was enriched by polyamide column chromatography and characterized by HPLC . A component-knockout method combined with an LPS-induced RAW264.7 cell model was used to verify the main anti-inflammation-contributing ingredients and possible molecular mechanism of anti-inflammatory activity in EFBS .

Results and Outcomes

Pretreatment with the EFBS, which contains 3’-O-Methylbatatasin III, resulted in decreases in wet-to-dry lung weight ratio, neutrophil number, MPO activity, total protein concentration, NO level, and MDA level, as well as IL-1 β, IL-6, MCP-1, and TNF- α concentrations in the bronchoalveolar lavage fluid . Western blot analysis demonstrated the increased expressions of iNOS, COX-2, and NF- κ B p65 in the LPS treatment group, all of which were ameliorated by EFBS pretreatment . Histological examination confirmed the protective effect of the EFBS .

Antifungal Research

Application Summary

3’-O-Methylbatatasin III is a natural compound from the orchid plant Bletilla splendens with antibiotic activity and antispasmodic activity . It exhibits antifungal activity .

Results and Outcomes

While specific results are not available in the search results, the compound is reported to exhibit antifungal activity .

Antitumor Research

Application Summary

3’-O-Methylbatatasin III has been reported to have antitumor properties .

Results and Outcomes

While specific results are not available in the search results, the compound is reported to inhibit the growth of certain cancer cells .

Spasmolytic Research

Application Summary

3’-O-Methylbatatasin III is a natural compound from the orchid plant Bletilla splendens with antibiotic activity and spasmolytic activity .

Results and Outcomes

While specific results are not available in the search results, the compound is reported to exhibit spasmolytic activity .

Glycobiology Research

Application Summary

3’-O-Methylbatatasin III can be used for research in the fields of medicine and pharmacy , including glycobiology .

Results and Outcomes

While specific results are not available in the search results, the compound is reported to be useful for research in glycobiology .

安全和危害

3’-O-Methylbatatasin III is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken . It’s recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

属性

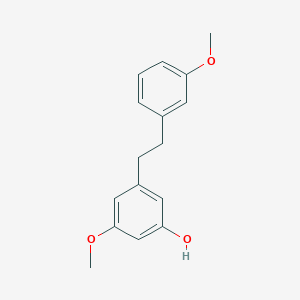

IUPAC Name |

3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-18-15-5-3-4-12(9-15)6-7-13-8-14(17)11-16(10-13)19-2/h3-5,8-11,17H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJURJXPMJANDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC2=CC(=CC(=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331921 | |

| Record name | 3'-O-Methylbatatasin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-O-Methylbatatasin III | |

CAS RN |

101330-69-2 | |

| Record name | 3'-O-Methylbatatasin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

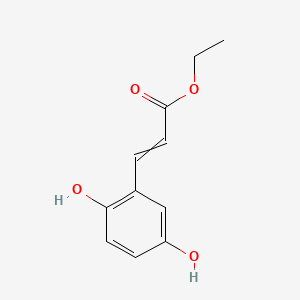

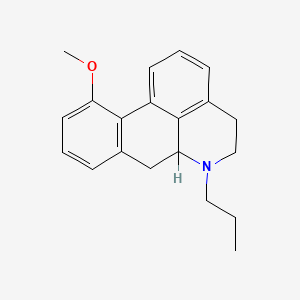

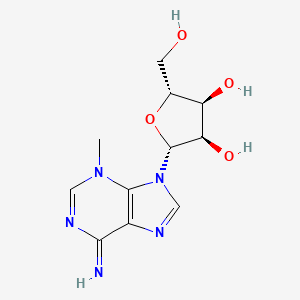

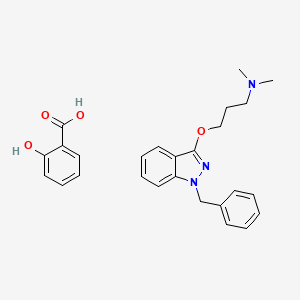

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,13S,14S,17S)-6-iodo-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1216615.png)

![N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide](/img/structure/B1216620.png)